molecular formula C16H18O B1597280 4-Butoxybiphenyl CAS No. 6842-78-0

4-Butoxybiphenyl

Cat. No.: B1597280
CAS No.: 6842-78-0
M. Wt: 226.31 g/mol
InChI Key: NCJZHZJABHDELF-UHFFFAOYSA-N
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Description

4-Butoxybiphenyl is an organic compound with the molecular formula C16H18O. It consists of a biphenyl core with a butoxy group attached to the fourth carbon of one of the benzene rings. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Similar compounds such as 4-phenylbutylamine have been shown to interact with enzymes like trypsin-1

Mode of Action

It’s known that biphenyl compounds can undergo various chemical reactions, including nucleophilic substitution . In such reactions, a nucleophile substitutes for a halogen at the benzylic position. The exact interaction of 4-Butoxybiphenyl with its targets and the resulting changes would depend on the specific biochemical context.

Biochemical Pathways

It’s worth noting that biphenyl compounds can be involved in various chemical reactions and pathways, including the suzuki–miyaura coupling , which is a type of carbon-carbon bond-forming reaction

Pharmacokinetics

Pharmacokinetics is the science of the kinetics of drug absorption, distribution, and elimination (i.e., metabolism and excretion) The ADME properties of a compound significantly impact its bioavailability and therapeutic efficacy

Result of Action

It’s known that biphenyl compounds can participate in various chemical reactions, leading to changes at the molecular level . The specific effects would depend on the nature of the targets and the biochemical context.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxybiphenyl can be synthesized through several synthetic routes. One common method involves the Ullmann condensation reaction, where 4-bromobiphenyl reacts with sodium butoxide to form this compound. The reaction typically requires high temperatures and a strong base.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic processes that involve the use of transition metal catalysts to facilitate the coupling reactions. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxybiphenyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: The major product of oxidation is this compound-4-carboxylic acid.

  • Reduction: The reduction of this compound can yield this compound-4-ol.

  • Substitution: Substitution reactions can lead to the formation of various substituted biphenyl derivatives.

Scientific Research Applications

4-Butoxybiphenyl has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activities, including its role as a modulator of certain cellular processes.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.

  • Industry: It is used in the production of various materials, including polymers and electronic devices.

Comparison with Similar Compounds

4-Butoxybiphenyl is similar to other biphenyl derivatives, such as 4-ethoxybiphenyl and 4-propoxybiphenyl. its unique butoxy group imparts distinct chemical and physical properties that differentiate it from these compounds. The presence of the butoxy group enhances its solubility and reactivity, making it more suitable for certain applications.

List of Similar Compounds

  • 4-Ethoxybiphenyl

  • 4-Propoxybiphenyl

  • 4-Methoxybiphenyl

  • 4-Phenoxybiphenyl

Properties

IUPAC Name

1-butoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJZHZJABHDELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290411
Record name 4-Butoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6842-78-0
Record name 4-Butoxybiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Butoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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